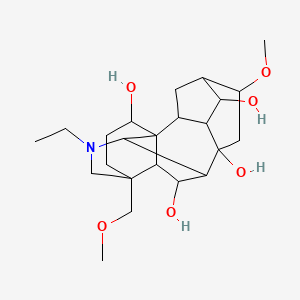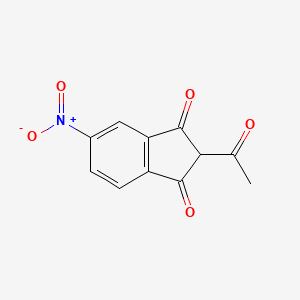![molecular formula C19H14ClF2N3O B14171712 Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one, 5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-, (1’R,3’S)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one derivatives often involves multi-step reactions. One common method includes the use of arylamines, dialkyl but-2-ynedioates, and 3-hydroxy-3-(indol-3-yl)indolin-2-ones in a domino reaction. This reaction is typically promoted by iodine in acetonitrile at 65°C, resulting in satisfactory yields of the desired spiro compounds .
Industrial Production Methods
Industrial production methods for such complex compounds are not extensively documented in the public domain. the principles of green chemistry and process optimization are likely employed to scale up the laboratory synthesis to industrial levels. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer properties, with various derivatives exhibiting high antiproliferative activity against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . The compound’s ability to inhibit cell proliferation and induce cytolytic activity makes it a promising candidate for further drug development.
Mécanisme D'action
The mechanism of action of spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the activity of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis . By binding to the active site of c-Met, the compound disrupts its signaling pathways, leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar core structure and has been studied for its anti-tumor activity.
Spiro[indoline-3,1’-pyrido[4,3-b]indoles]: These compounds are synthesized through similar synthetic routes and exhibit comparable biological activities.
Uniqueness
What sets spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one apart is its specific substitution pattern, including the presence of chloro and fluoro groups, which can significantly influence its biological activity and pharmacokinetic properties. These unique structural features contribute to its potential as a more effective anti-cancer agent compared to its analogs.
Propriétés
Formule moléculaire |
C19H14ClF2N3O |
|---|---|
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
(3R,3'S)-5-chloro-6',7'-difluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H14ClF2N3O/c1-8-4-11-10-6-13(21)14(22)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 |
Clé InChI |
JZCVYBQWYSYJEA-WPCRTTGESA-N |
SMILES isomérique |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
SMILES canonique |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


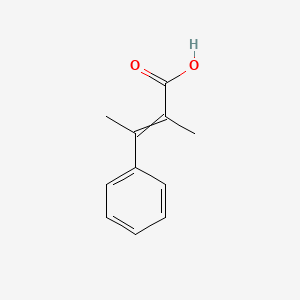
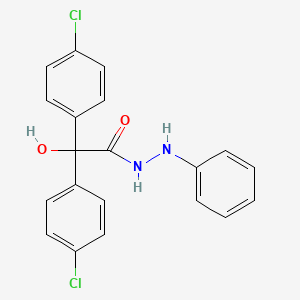
![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)
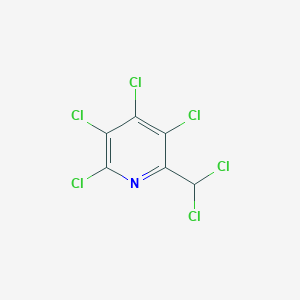
![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14171652.png)


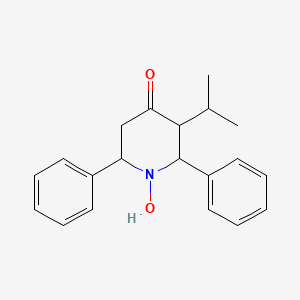
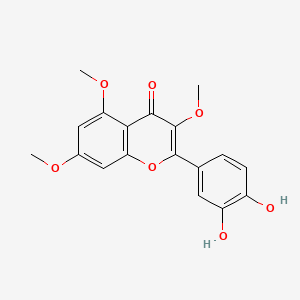
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
